molecular formula C26H26N4O3S B2438576 N-cyclohexyl-2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide CAS No. 958612-94-7

N-cyclohexyl-2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide

Cat. No.: B2438576
CAS No.: 958612-94-7
M. Wt: 474.58
InChI Key: ZODSURRUHJRCJZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide ( 958612-94-7) is a synthetic organic compound with a molecular formula of C26H26N4O3S and a molecular weight of 474.58 g/mol . This high-purity compound (95%+) belongs to the imidazoquinazolinone family, a class of nitrogen-containing heterocycles known for their potential as key intermediates in medicinal chemistry and drug discovery research . The structure incorporates a phenacylsulfanyl thioether moiety and an acetamide group linked to a cyclohexyl ring, making it a valuable scaffold for developing pharmacologically active molecules and for structure-activity relationship (SAR) studies . Researchers can utilize this compound in various applications, including as a building block for the synthesis of more complex heterocyclic systems, in the development of enzyme inhibitors, or as a reference standard in analytical method development. Available in milligram quantities, it is supplied for laboratory research purposes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

N-cyclohexyl-2-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c31-22(17-9-3-1-4-10-17)16-34-26-29-20-14-8-7-13-19(20)24-28-21(25(33)30(24)26)15-23(32)27-18-11-5-2-6-12-18/h1,3-4,7-10,13-14,18,21H,2,5-6,11-12,15-16H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODSURRUHJRCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Cyclization for Heterocyclic Framework

The imidazo[1,2-c]quinazoline core is constructed via a cyclocondensation reaction between 2-nitrobenzaldehyde (1 ) and benzene-1,2-diamine (2 ) in ethanol under reflux with catalytic glacial acetic acid. This yields 2-(2-nitrophenyl)-1H-benzo[d]imidazole (3 ) as a key intermediate (Scheme 1A). Alternatively, substituted benzil derivatives may replace benzene-1,2-diamine to introduce phenyl groups at positions 4 and 5 of the imidazole ring.

Critical Parameters

  • Solvent: Ethanol (reflux, 8–12 hours)
  • Catalyst: Glacial acetic acid (5–10 mol%)
  • Yield: 68–85%

Nitro Reduction and Thiol Incorporation

The nitro group in 3 is reduced to an amine using stannous chloride dihydrate (SnCl₂·2H₂O) in methanol under acidic conditions (HCl), producing 2-(2-aminophenyl)-1H-benzo[d]imidazole (4 ). Subsequent cyclization with carbon disulfide (5 ) and potassium hydroxide in ethanol forms the thiol-functionalized imidazo[1,2-c]quinazoline-5-thiol (6 ) (Scheme 1B).

Optimization Insight

  • Temperature: 80°C for 3 hours
  • Yield: 72–78%

Sulfanyl Group Introduction at Position 5

Nucleophilic Substitution with Phenacyl Bromide

The thiol group in 6 undergoes a bimolecular nucleophilic substitution (Sₙ2) with 2-bromoacetophenone (7 ) in dimethylformamide (DMF) at 80°C for 12 hours, facilitated by potassium carbonate (K₂CO₃). This step installs the (2-oxo-2-phenylethyl)sulfanyl moiety, yielding 5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one (8 ) (Scheme 2).

Key Observations

  • Base: K₂CO₃ (2.5 equiv) enhances reaction efficiency by deprotonating the thiol.
  • Side Product Mitigation: Exclusion of moisture prevents hydrolysis of the phenacyl group.

Acetamide Side Chain Functionalization

Alkylation at Position 2

The nitrogen at position 2 of 8 is alkylated with ethyl bromoacetate (9 ) in DMF at 80°C for 12 hours using K₂CO₃ as a base, forming ethyl 2-(3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetate (10 ).

Reaction Monitoring

  • Progress Check: Thin-layer chromatography (TLC) in ethyl acetate/hexane (3:7) confirms ester formation.

Amidation with Cyclohexylamine

The ester 10 is hydrolyzed to the carboxylic acid using aqueous NaOH (2M, 60°C, 4 hours), followed by activation with thionyl chloride (SOCl₂) to form the acyl chloride. Subsequent reaction with cyclohexylamine (11 ) in dichloromethane (DCM) at 0–5°C yields the target acetamide (12 ) (Scheme 3).

Purification

  • Method: Column chromatography (silica gel, ethyl acetate/hexane gradient)
  • Purity: >95% (HPLC)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.92–7.25 (m, 9H, aromatic), 4.12 (s, 2H, SCH₂CO), 3.82 (q, 1H, cyclohexyl), 2.95 (s, 2H, NCH₂CO), 1.65–1.12 (m, 10H, cyclohexyl).
  • ¹³C NMR: 201.5 (C=O, phenacyl), 169.8 (C=O, acetamide), 158.2 (C=O, imidazoquinazolinone).

High-Resolution Mass Spectrometry (HRMS)

  • Observed: m/z 531.2431 [M+H]⁺ (calculated for C₂₉H₃₃N₅O₃S: 531.2435).

Comparative Analysis of Synthetic Routes

Step Method A Method B Optimal Approach
Core Formation Benzil + 2-nitrobenzaldehyde Benzene-1,2-diamine + 2-nitrobenzaldehyde Method B (higher yield, fewer side products)
Thiol Installation Carbon disulfide/KOH Carbon disulfide/KOH Comparable efficiency
Sulfanyl Group Propargyl bromide Phenacyl bromide Phenacyl for target specificity
Amidation Direct coupling Acyl chloride intermediate Acyl chloride for scalability

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation: Competing alkylation at N1 vs. N2 is minimized by using bulky bases (e.g., K₂CO₃) and polar aprotic solvents.
  • Thiol Oxidation: Conducting Sₙ2 reactions under nitrogen atmosphere prevents disulfide formation.
  • Crystallinity Issues: Recrystallization from ethanol/water (9:1) improves crystal purity for X-ray analysis.

Chemical Reactions Analysis

N-cyclohexyl-2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-cyclohexyl-2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an anticancer, antimicrobial, or anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazoquinazoline core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar compounds to N-cyclohexyl-2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide include other imidazoquinazoline derivatives, such as:

Biological Activity

N-cyclohexyl-2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C31H37N5O3SC_{31}H_{37}N_{5}O_{3}S with a molecular weight of 559.73 g/mol. Its structure features a quinazolin derivative linked to a cyclohexyl group and a thioether moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC31H37N5O3SC_{31}H_{37}N_{5}O_{3}S
Molecular Weight559.73 g/mol
PurityTypically ≥ 95%

Antimicrobial Properties

Research has indicated that quinazoline derivatives exhibit notable antimicrobial activity. A study analyzing various quinazoline compounds found that derivatives similar to this compound demonstrated significant inhibition against both bacterial and fungal strains. Specifically, the compound showed effective activity against Gram-positive bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

The mechanism by which this compound exerts its effects is believed to involve the disruption of cellular processes in target pathogens. This includes interference with protein synthesis and cell wall integrity, leading to cell death. The thioether component may enhance its interaction with microbial enzymes or receptors .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicate that this compound exhibits selective cytotoxicity towards tumor cells while sparing normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications .

Case Studies

  • Case Study on Anticancer Activity : A recent study evaluated the anticancer effects of similar quinazoline derivatives in human breast cancer cells (MCF7). The results demonstrated that treatment with these compounds led to significant apoptosis and cell cycle arrest at the G1 phase, indicating their potential as chemotherapeutic agents .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial efficacy of N-cyclohexyl derivatives against multidrug-resistant strains of Staphylococcus aureus. The compound exhibited an MIC (minimum inhibitory concentration) value significantly lower than that of conventional antibiotics, highlighting its potential role in combating resistant infections .

Q & A

Q. What are the standard synthetic routes for N-cyclohexyl-2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide?

  • Methodological Answer : The compound is synthesized via multi-step reactions starting from quinazoline derivatives. Key steps include:

Core formation : Cyclization of anthranilic acid derivatives to generate the imidazo[1,2-c]quinazolin-3-one core .

Sulfanyl introduction : Thiolation at the 5-position using reagents like thiourea or Lawesson’s reagent .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer : Characterization involves:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., imidazoquinazoline protons at δ 7.2–8.5 ppm, cyclohexyl CH₂ at δ 1.2–2.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 505.1894) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
  • X-ray Crystallography : For unambiguous confirmation, though limited by crystal quality .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

  • Methodological Answer : Optimization strategies include:
  • Solvent Selection : Replacing DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance reaction efficiency .
  • Catalysis : Using Pd-catalyzed cross-coupling for sulfanyl group introduction, reducing side products .
  • Flow Chemistry : Continuous flow reactors for thiolation steps, improving reproducibility and scalability .
  • Byproduct Mitigation : Scavenging agents (e.g., polymer-supported reagents) to remove unreacted intermediates .

Q. How can contradictions in crystallographic data be resolved during structural refinement?

  • Methodological Answer : Contradictions (e.g., disordered atoms, twinning) are addressed using:
  • SHELXL Refinement : Isotropic/anisotropic displacement parameter adjustments and TWIN/BASF commands for twinned crystals .

  • DFT Calculations : Geometry optimization to validate bond lengths/angles against experimental data .

  • Multi-Temperature Data Collection : Resolving thermal motion ambiguities by collecting datasets at 100 K and 298 K .

    • Data Table : Crystallographic Refinement Statistics
ParameterValueReference
Resolution (Å)0.84
R₁/wR₂ (%)3.1/7.8
Twinning Fraction0.32

Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?

  • Methodological Answer : SAR studies involve:
  • Analog Synthesis : Modifying substituents (e.g., replacing cyclohexyl with aryl groups) to assess activity changes .

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., α-glucosidase) .

  • Pharmacophore Modeling : Identifying critical interaction points (e.g., sulfanyl group’s role in hydrogen bonding) .

    • Data Table : Biological Activity of Analogues
SubstituentIC₅₀ (α-Glucosidase, μM)Target Binding Energy (kcal/mol)Reference
Cyclohexyl12.3-8.2
Phenyl8.7-9.1
Trifluoromethyl5.4-10.3

Q. What experimental approaches identify the compound’s biological targets?

  • Methodological Answer : Target identification employs:
  • Affinity Chromatography : Immobilized compound to pull down interacting proteins from cell lysates .
  • Cellular Thermal Shift Assay (CETSA) : Monitoring target protein stabilization upon compound binding .
  • CRISPR-Cas9 Knockout Screens : Identifying genes whose deletion reduces compound efficacy .

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